
2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride
Descripción general
Descripción
“2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1820569-86-5 . It has a molecular weight of 161.55 and its IUPAC name is (1R,2R)-2-(trifluoromethyl)cyclopropanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride” is 1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H/t2-,3-;/m1./s1 .
Aplicaciones Científicas De Investigación
1. Anti-Influenza Virus Activity
A study by Oka et al. (2001) focused on novel tricyclic compounds with a unique amine moiety for the development of anti-influenza virus agents. They discovered that a hydrochloride compound showed potent anti-influenza A virus activity and was well-tolerated in mice, making it promising as a novel anti-influenza virus agent for humans (Oka et al., 2001).
2. Sigma Receptor Ligands
Schinor et al. (2020) identified stereo isomeric 2-aryl-2-fluoro-cyclopropan-1-amines as a new class of σ receptor ligands. They found that these compounds show different selectivity for the two subtypes of the receptor, with particular compounds being highly potent σ1 and σ2 receptor ligands (Schinor et al., 2020).
3. Diastereoselective Cyclopropanation
Katagiri et al. (2006) described the advantages of using a trifluoromethylated amino alcohol auxiliary in the Simmons–Smith cyclopropanation of allylic amines. The auxiliary led to accelerated reaction rates, reduced side reactions, and excellent diastereoselectivity (Katagiri et al., 2006).
4. Organic Synthesis Applications
In organic synthesis, Wipf et al. (2003) demonstrated the use of hydrozirconation of alkynes with zirconocene hydrochloride followed by in situ transmetalation to dimethylzinc. This process provided access to reactive alkenyl organometallic reagents for the creation of allylic amine building blocks and C-cyclopropylalkylamines (Wipf et al., 2003).
5. Catalytic Cyclopropylation
Derosa et al. (2018) developed a scalable Chan-Lam cyclopropylation reaction using potassium cyclopropyl trifluoroborate for the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives, essential in medicinal chemistry (Derosa et al., 2018).
6. Asymmetric Synthesis of Trifluoromethyl Cyclopropanes
Kotozaki et al. (2018) achieved the asymmetric synthesis of various trifluoromethyl cyclopropanes from olefins using Ru(ii)-Pheox catalysts. The resulting cyclopropane products exhibited high yields, excellent diastereoselectivity, and enantioselectivity (Kotozaki et al., 2018).
Propiedades
IUPAC Name |
2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHXDJVKUXKZIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



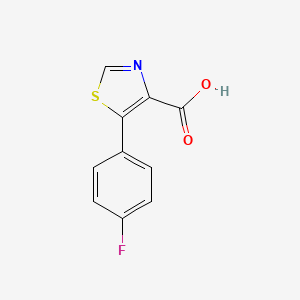

![(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1386560.png)
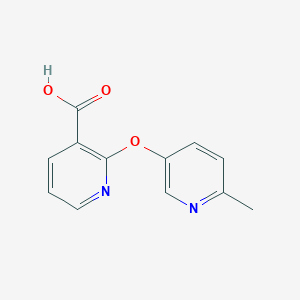
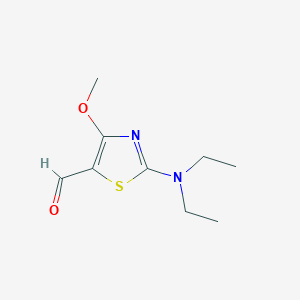
![5-(chloromethyl)-2-(piperidin-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1386566.png)
![2-(Trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1386567.png)

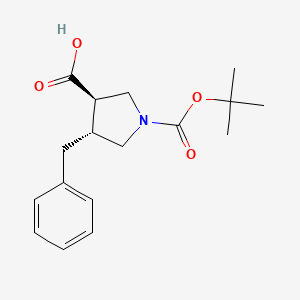

![{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B1386573.png)
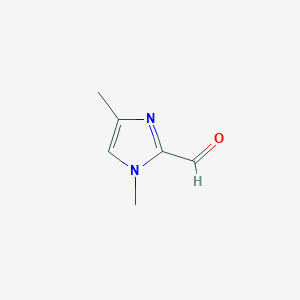
![2-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1386577.png)
![{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B1386581.png)